molecular formula C10H13IN2O2 B1421117 N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide CAS No. 1142192-39-9

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

Cat. No. B1421117
M. Wt: 320.13 g/mol
InChI Key: YPBLOIHQOGCARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (NHP) is an organic compound that is widely used in various scientific research applications. NHP is a derivative of pivalic acid and is composed of a pyridine ring attached to a pivaloyl moiety. NHP has been found to possess a number of unique properties, including its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a ligand in the binding of certain metals. NHP has also been found to have a number of biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds related to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, such as N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, has been analyzed, revealing non-planar moieties and intra­molecular hydrogen bonding, contributing to the stabilization of the molecular conformation (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Synthesis Methods

  • Efficient synthesis methods for related compounds, such as the synthesis of trisubstituted 1,7-naphthyridines from 3-aminopyridine derivatives, have been developed, indicating potential routes for synthesizing N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).

Hydrolysis Studies

  • Research into hydrolysis methods for pivalamide derivatives provides insights into potential chemical modifications and functional group transformations relevant to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).

Nucleophilic Behavior and Antibacterial Evaluation

  • Studies on the nucleophilic behavior of compounds structurally similar to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide and their evaluation as antibacterial agents provide a basis for exploring potential biological activities of these compounds (Al-Romaizan, 2019).

Potential Therapeutic Applications

  • Research on analogous compounds, like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, in cystic fibrosis therapy, suggests that similar compounds could be explored for therapeutic purposes (Yu et al., 2008).

properties

IUPAC Name

N-(3-hydroxy-2-iodopyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLOIHQOGCARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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